molecular formula C7H5FN2O4 B062299 2-Amino-5-fluoro-3-nitrobenzoic acid CAS No. 177960-62-2

2-Amino-5-fluoro-3-nitrobenzoic acid

Cat. No. B062299
Key on ui cas rn: 177960-62-2
M. Wt: 200.12 g/mol
InChI Key: PJWWMVQRAZJKGT-UHFFFAOYSA-N
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Patent
US05514676

Procedure details

A pressure flask capable of withstanding 150 psi. was added 2-amino-5-fluoro-3-nitrobenzoic acid (1.2 g, 6.0 mmol) dissolved in methanol (40 mL) and 10% palladium on carbon (150 mg). The reaction was placed in a Parr apparatus and the flask flushed three times with hydrogen leaving an internal pressure of 65 psi. The reaction was continued for 17 hours while maintaining a pressure of 65 psi. The reaction was filtered through celite, washed with methanol and the filtrate evaporated to dryness to give 2,3-diamino-5-fluorobenzoic acid (808 mg, 79%) as a dark brown solid.: m.p. 181°-191° (dec); 1H NMR (400 MHz, DMSO-d6 δ 6.43 (dd, 1H), 6.71 (dd, 1H); 13C NMR (100 MHz, DMSO-d6) δ 102.4, 102.7, 104.6, 104.8, 109.3, 109.4, 137.0, 138.5, 138.6, 152.5, 154.8, 170.1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>CO.[Pd]>[NH2:1][C:2]1[C:10]([NH2:11])=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])F
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pressure flask capable of withstanding
CUSTOM
Type
CUSTOM
Details
the flask flushed three times with hydrogen leaving an internal pressure of 65 psi
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a pressure of 65 psi
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1N)F
Measurements
Type Value Analysis
AMOUNT: MASS 808 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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